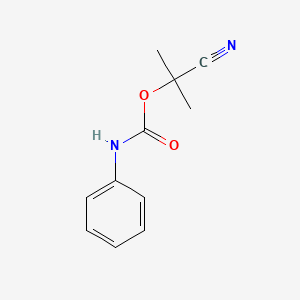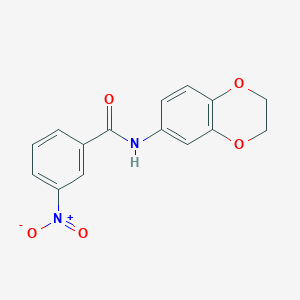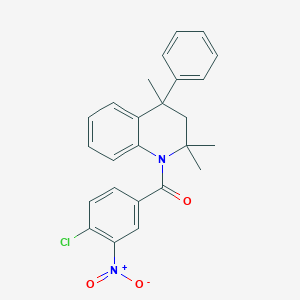![molecular formula C15H20N2O2 B5107368 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide typically involves the reaction of 2,3-dimethylindole with a suitable aldehyde or ketone, followed by amide formation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further reacted with 2-hydroxy-2-methylpropanoic acid to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield various halogenated or nitrated indole derivatives .
Aplicaciones Científicas De Investigación
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the hydroxy and amide functional groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-9-10(2)17-13-6-5-11(7-12(9)13)8-16-14(18)15(3,4)19/h5-7,17,19H,8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLAKYIRTHHNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide]](/img/structure/B5107295.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![(5E)-5-[[3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)


![3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
![1-cyclohexyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5107389.png)
